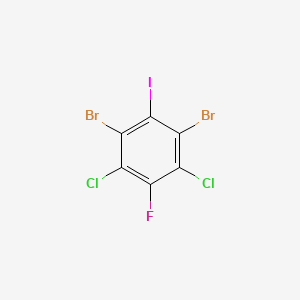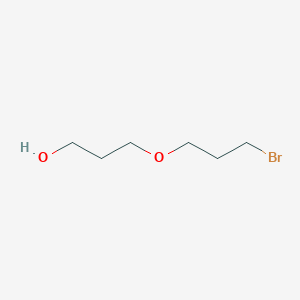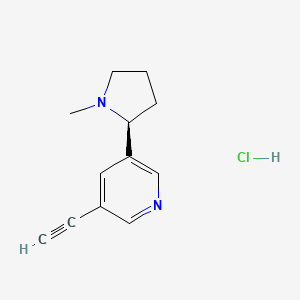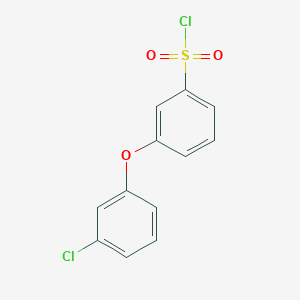
2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene is a halogenated aromatic compound with the molecular formula C6Br2Cl2FI. This compound is characterized by the presence of multiple halogen atoms, which contribute to its unique chemical properties and reactivity. It is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene typically involves halogenation reactions. One common method includes the use of bromine and chlorine reagents to introduce the respective halogen atoms onto a fluoroiodobenzene precursor. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:
Diazotization: Conversion of aniline derivatives to diazonium salts.
Sandmeyer Reaction: Replacement of diazonium group with halogens using copper(I) halides.
Halogen Exchange: Introduction of additional halogen atoms through halogen exchange reactions under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Electrophilic Substitution: Bromine, chlorine, iodine.
Coupling Reactions: Palladium catalysts, boronic acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties.
Biology and Medicine: Investigated for potential use in drug development and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene involves its reactivity with various reagents. The presence of multiple halogen atoms makes it a versatile intermediate in organic synthesis. The compound can undergo oxidative addition, reductive elimination, and other reactions facilitated by its halogen substituents. These reactions often involve transition metal catalysts, such as palladium, which mediate the formation and cleavage of carbon-halogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dibromo-3,5-dichloro-4-fluoroaniline
- 1,4-Dibromo-2,5-difluorobenzene
- 2,5-Dibromo-3,4-difluorothiophene
Uniqueness
2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene is unique due to the combination of five different halogen atoms on a single benzene ring. This unique halogenation pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications that require selective halogenation and functionalization.
Propriétés
Formule moléculaire |
C6Br2Cl2FI |
|---|---|
Poids moléculaire |
448.68 g/mol |
Nom IUPAC |
1,5-dibromo-2,4-dichloro-3-fluoro-6-iodobenzene |
InChI |
InChI=1S/C6Br2Cl2FI/c7-1-3(9)5(11)4(10)2(8)6(1)12 |
Clé InChI |
PTBWOPPWWXNXPZ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Br)I)Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)







![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)

![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)


![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)
